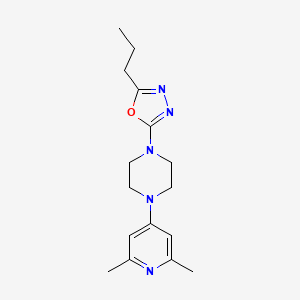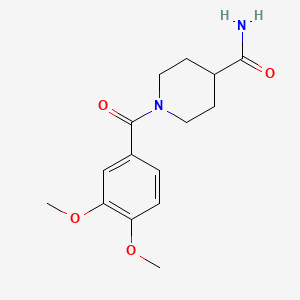
1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that contains an oxadiazole ring and a pyridine ring.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in cell growth, inflammation, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has been shown to inhibit the growth of bacteria, indicating its potential as an anti-microbial agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine in lab experiments is its potential as a multi-functional agent that can target different biological processes. Additionally, this compound is relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine. One potential direction is to further investigate its anti-tumor properties and explore its potential as a chemotherapy agent. Another direction is to study its potential as an anti-inflammatory agent and its application in treating inflammatory diseases. Additionally, further research can be done to understand its mechanism of action and optimize its structure for improved efficacy.
Synthesis Methods
The synthesis of 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine involves the reaction of 2,6-dimethyl-4-pyridinecarboxylic acid with propyl hydrazine and thionyl chloride to obtain 2,6-dimethyl-4-(propylhydrazono)pyridine-3-carbonyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to obtain the final product.
Scientific Research Applications
1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine has shown potential applications in various fields of scientific research. It has been studied as a potential anti-tumor agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied as a potential anti-microbial agent due to its ability to inhibit the growth of bacteria.
properties
IUPAC Name |
2-[4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-4-5-15-18-19-16(22-15)21-8-6-20(7-9-21)14-10-12(2)17-13(3)11-14/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXJMPHATSDMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N2CCN(CC2)C3=CC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpyridin-4-YL)-4-(5-propyl-1,3,4-oxadiazol-2-YL)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)
![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)
![1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680514.png)


![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)
![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)
